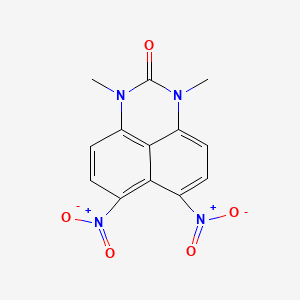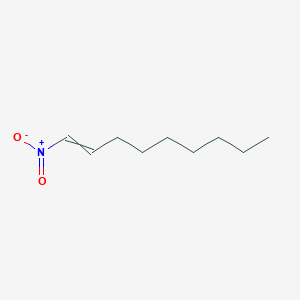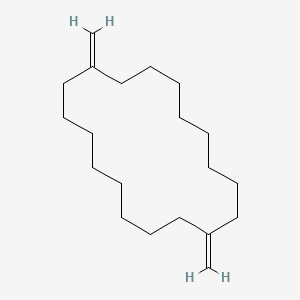
1-(4-Bromobutyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobutyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromobutyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)naphthalene can be synthesized through the bromination of 1-bromonaphthalene followed by a nucleophilic substitution reaction. The general synthetic route involves:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 1-bromonaphthalene.
Nucleophilic Substitution: 1-bromonaphthalene is then reacted with 4-bromobutyl chloride in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromobutyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of this compound can lead to the formation of naphthalene derivatives with reduced bromobutyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydroxide, or other bases in solvents like dimethyl sulfoxide or acetone.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted naphthalene derivatives.
- Oxidation reactions produce naphthalene carboxylic acids or ketones.
- Reduction reactions result in reduced naphthalene derivatives.
Applications De Recherche Scientifique
1-(4-Bromobutyl)naphthalene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying biological systems and interactions due to its unique structural properties.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromobutyl)naphthalene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atom in the compound acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures .
Comparaison Avec Des Composés Similaires
1-Bromonaphthalene: A precursor in the synthesis of 1-(4-Bromobutyl)naphthalene.
4-Bromobutylbenzene: Similar in structure but with a benzene ring instead of a naphthalene ring.
1-(4-Chlorobutyl)naphthalene: Similar compound with a chlorine atom instead of bromine.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both naphthalene and bromobutyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
128113-40-6 |
|---|---|
Formule moléculaire |
C14H15Br |
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
1-(4-bromobutyl)naphthalene |
InChI |
InChI=1S/C14H15Br/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,5-6,8-10H,3-4,7,11H2 |
Clé InChI |
NBVAPHKPYCQSTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


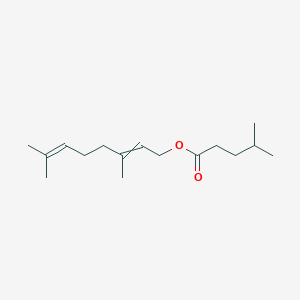
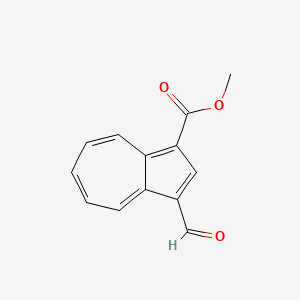
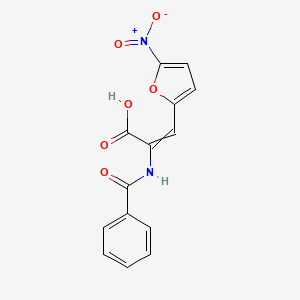

![9-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14279887.png)

![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)

